Cebranopadol

Description

Propriétés

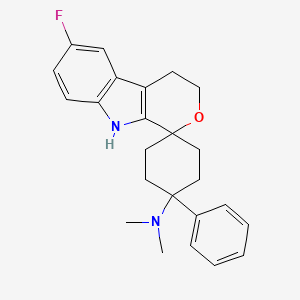

IUPAC Name |

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMVOZKEWSOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031965 | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863513-91-1 | |

| Record name | Cebranopadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cebranopadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEBRANOPADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Agonist Nature of Cebranopadol: A Deep Dive into its NOP and MOP Receptor Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cebranopadol is a first-in-class analgesic agent characterized by its unique dual agonistic activity at the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid peptide (MOP) receptor. This novel mechanism of action holds the promise of potent analgesia comparable to traditional opioids but with a potentially improved side-effect profile, including reduced respiratory depression and abuse liability.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its receptor binding, signal transduction pathways, and the experimental methodologies used to elucidate these properties.

Receptor Binding Profile

This compound exhibits high-affinity binding to both human NOP and MOP receptors, with subnanomolar inhibitory constants (Ki).[4] Its affinity for the kappa-opioid peptide (KOP) and delta-opioid peptide (DOP) receptors is comparatively lower.[4] This binding profile has been consistently demonstrated across both human recombinant receptors and rat brain tissue.[4][5]

Table 1: this compound Binding Affinities (Ki) at Human Opioid Receptors

| Receptor | Ki (nM) |

| NOP | 0.9 |

| MOP | 0.7 |

| KOP | 2.6 |

| DOP | 18 |

Data sourced from Linz et al. (2014)[6]

Functional Activity and Signal Transduction

This compound acts as a potent agonist at both NOP and MOP receptors, initiating downstream signaling cascades. Its functional activity has been primarily characterized through GTPγS binding assays, which measure the activation of G-proteins, a critical early step in receptor signaling.

G-Protein Activation

Upon binding to NOP and MOP receptors, which are G-protein coupled receptors (GPCRs), this compound promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (primarily of the Gi/o family). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.

In functional [³⁵S]GTPγS binding assays, this compound demonstrates full agonistic efficacy at the human MOP and DOP receptors and almost full efficacy at the human NOP receptor, with partial agonism at the KOP receptor.[2][4]

Table 2: Functional Activity of this compound at Human Opioid Receptors

| Receptor | EC50 (nM) | Relative Efficacy (%) |

| NOP | 13.0 | 89 |

| MOP | 1.2 | 104 |

| KOP | 17 | 67 |

| DOP | 110 | 105 |

Data sourced from Linz et al. (2014)[6]

Signaling Pathways

The activation of NOP and MOP receptors by this compound triggers a cascade of intracellular events that ultimately lead to its analgesic effect. Both receptors share common signaling pathways, primarily involving the inhibition of adenylyl cyclase and the modulation of ion channels.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the inhibition of voltage-gated Ca²⁺ channels (VGCCs), which reduces neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying K⁺ channels (GIRKs), which leads to hyperpolarization of the neuronal membrane and decreased neuronal excitability.

It has also been noted in BRET (Bioluminescence Resonance Energy Transfer) studies that this compound may act as a G-protein biased agonist, particularly at the NOP receptor, with reduced recruitment of β-arrestin 2 compared to its G-protein activation.[7] This biased agonism could contribute to its favorable side-effect profile.[7]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for its target receptors.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing human MOP, DOP, and NOP receptors, and Human Embryonic Kidney (HEK293) cells expressing the human KOP receptor.[8] For studies on rat receptors, membrane suspensions from different regions of the rat brain are utilized.[8]

-

Radioligands:

-

MOP: [³H]naloxone

-

DOP: [³H]deltorphin II

-

KOP: [³H]CI-977

-

NOP: [³H]nociceptin

-

-

Assay Buffer:

-

Procedure:

-

Incubate receptor membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

The final assay volume is typically 250 µl.[8]

-

Incubate for 90 minutes at room temperature.[8]

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assays

This functional assay measures the ability of this compound to activate G-proteins coupled to the NOP and MOP receptors.

-

Receptor Source: Membranes from CHO-K1 cells expressing human MOP, DOP, or NOP receptors, and HEK293 cells expressing the human KOP receptor.[8]

-

Reagents:

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

Guanosine diphosphate (B83284) (GDP)

-

This compound

-

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol, 1.28 mM NaN₃, and 10 µM GDP.[8]

-

Procedure:

-

Incubate 10 µg of membrane proteins with 0.4 nM [³⁵S]GTPγS and varying concentrations of this compound.[8]

-

Incubate for 45 minutes at 25°C.[8]

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal efficacy) from dose-response curves.

-

Conclusion

This compound's distinct pharmacological profile as a potent dual agonist at NOP and MOP receptors underpins its potential as a novel analgesic. Its high affinity and functional activity at these two key receptors involved in pain modulation, coupled with a potential for G-protein biased signaling, offer a promising therapeutic strategy. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and other dual-acting compounds, paving the way for the development of safer and more effective pain management therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]

- 3. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trispharma.com [trispharma.com]

A Technical Guide to the Nociceptin/Orphanin FQ Peptide Receptor and the Dual Agonist Cebranopadol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid receptor family has been a cornerstone of analgesic drug development for decades. The discovery of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, unveiled a fourth member of this superfamily with a distinct pharmacological profile.[1][2] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity, and its endogenous ligand, N/OFQ, does not bind to other opioid receptors.[3] This distinction presents a unique therapeutic avenue. The NOP system is implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward pathways.[1][4]

Activation of the NOP receptor can produce analgesia, particularly in chronic pain states, while potentially mitigating the severe side effects associated with classical mu-opioid peptide (MOP) receptor agonists, such as respiratory depression, tolerance, and abuse liability.[5][6] This has led to the development of novel analgesics that co-activate both NOP and MOP receptors. Cebranopadol is a first-in-class, potent analgesic that functions as a dual agonist at NOP and classical opioid receptors.[7][8] Its unique mechanism offers the potential for potent pain relief across various pain states with an improved safety and tolerability profile.[9][10]

This technical guide provides an in-depth overview of the NOP receptor system, the pharmacology of this compound, detailed experimental protocols for ligand characterization, and a summary of key clinical findings.

The Nociceptin/Orphanin FQ (NOP) Receptor System

The NOP receptor is a G protein-coupled receptor (GPCR) that shares significant structural homology with classical MOP, delta-opioid peptide (DOP), and kappa-opioid peptide (KOP) receptors.[11] Despite this, its pharmacology is distinct. The endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that modulates numerous central and peripheral nervous system functions.[1][11]

Signaling Pathways

Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][12] The receptor can also signal through other G protein subtypes, including Gαz and Gα14/16, and engage β-arrestin-dependent pathways.[5][12] Downstream signaling cascades include the activation of mitogen-activated protein kinases (MAPK) like ERK1/2 and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[13]

This compound: A First-in-Class NOP/Opioid Receptor Agonist

This compound (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel small molecule that acts as a potent agonist at both the NOP receptor and classical opioid receptors.[14][15] This dual mechanism of action is central to its therapeutic profile, aiming to provide strong analgesia while mitigating opioid-related side effects.[7][9]

Quantitative Pharmacology

This compound exhibits high binding affinity and potent functional activity at human NOP and MOP receptors, with slightly lower affinity and activity at KOP and DOP receptors. Its efficacy at the KOP receptor is partial.[7][9]

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (Intrinsic Activity/Efficacy %) |

|---|---|---|

| Human NOP | 0.9[16] | ~90%[9][16] |

| Human MOP | 0.7[16] | ~104% (Full Agonist)[9][16] |

| Human KOP | Low Nanomolar[14] | Partial Agonist[7][9] |

| Human DOP | Low Nanomolar[14] | Full Agonist[9] |

Pharmacokinetic Profile

Pharmacokinetic studies in preclinical species and humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes |

|---|---|---|---|

| Half-life (t½) | ~2.6 h[15] | Mouse | Following intravenous administration. |

| Oral Bioavailability (F) | 44%[15] | Mouse | |

| Oral Bioavailability (F) | 23%[15] | Rat | |

| Half-life (t½, single dose) | 24 h[16] | Human | Immediate-release formulation. |

| Time to Max. Plasma Conc. (Tmax) | 4-6 h[16] | Human | After oral administration. |

Key Experimental Protocols for NOP Receptor Ligand Characterization

The pharmacological characterization of ligands like this compound requires a suite of in vitro and in vivo assays to determine affinity, functional activity, and physiological effects.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, a proximal event in GPCR signaling.[4] Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, and the resulting radioactivity is quantified.[4][17]

Detailed Methodology:

-

Membrane Preparation: Prepare crude membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP) or from relevant brain tissue.[4][18] Homogenize cells/tissue in ice-cold buffer, centrifuge to pellet nuclei, and then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the pellet in assay buffer and determine protein concentration.[18]

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[19]

-

GDP Stock: Prepare a 1 mM stock solution in water.[4]

-

[³⁵S]GTPγS: Prepare working solution to a final assay concentration of 50-100 pM.[18][19]

-

Test Compound: Prepare a serial dilution series to generate a concentration-response curve.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, GDP (final concentration 10-100 µM), and the test compound at various concentrations.[4][19]

-

Include wells for total binding (vehicle instead of compound) and non-specific binding (10 µM unlabeled GTPγS).[4]

-

Initiate the reaction by adding [³⁵S]GTPγS.[4]

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.[19]

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.[19]

-

Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

-

Dry the filter plate, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[19]

-

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values relative to a standard full agonist like N/OFQ.[18][19]

cAMP Accumulation Assay

This assay measures the functional consequence of NOP receptor coupling to Gαi/o proteins, which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[20][21]

Detailed Methodology:

-

Cell Culture and Plating: Culture cells expressing the NOP receptor (e.g., HEK293 or CHO cells) and seed them into 96- or 384-well plates. Allow cells to adhere overnight.

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To measure Gαi-mediated inhibition, stimulate adenylyl cyclase with forskolin.[22]

-

Add the test compound at various concentrations and incubate for an appropriate time (e.g., 30 minutes) at 37°C.[23]

-

-

Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercial kit, typically based on competitive immunoassay principles with detection via fluorescence (e.g., HTRF) or luminescence (e.g., cAMP-Glo™).[21][23] In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[21] The resulting signal is inversely proportional to the amount of cAMP in the cell lysate.

-

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the cell lysates to cAMP concentrations. Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ for inhibition of forskolin-stimulated cAMP production.

In Vivo Analgesic Assays

Evaluating the analgesic efficacy of a compound requires testing in animal models that represent different pain modalities.

a) Acute Nociceptive Pain: Tail-Flick Test This test assesses centrally mediated analgesia by measuring the latency of a rodent to move its tail from a noxious heat source.[24]

-

Procedure: A focused beam of light is applied to the ventral surface of a rat's or mouse's tail. The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is used to prevent tissue damage. The test compound is administered (e.g., intravenously or orally), and latencies are measured at various time points post-administration.[9][24]

-

Endpoint: An increase in tail-flick latency compared to vehicle-treated animals indicates an antinociceptive effect.

b) Neuropathic Pain: Spinal Nerve Ligation (SNL) Model This model, also known as the Chung model, mimics chronic neuropathic pain resulting from nerve injury.[14][24]

-

Procedure: In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[24] This procedure leads to the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral hind paw over several days.

-

Endpoint: The efficacy of the test compound is assessed by its ability to reverse these hypersensitivities. Mechanical allodynia is typically measured using von Frey filaments, where a reduction in the paw withdrawal threshold indicates hypersensitivity. The compound's ability to increase this threshold back towards baseline indicates an anti-allodynic effect.[14]

Preclinical and Clinical Evidence for this compound

Preclinical Efficacy

In preclinical studies, this compound has demonstrated potent and highly efficacious antinociceptive and antihyperalgesic effects across a wide range of rodent pain models, including acute, inflammatory, and neuropathic pain.[9][15] Notably, it is often more potent in models of chronic neuropathic pain than in acute nociceptive pain.[7][9] The analgesic activity in the SNL model was shown to be reversed by both NOP and opioid receptor antagonists, confirming the contribution of both targets to its in vivo effect.[9][14] Furthermore, this compound demonstrated a favorable side-effect profile compared to morphine, with less disruption of motor coordination and respiratory depression at analgesic doses.[7][9]

Clinical Trial Data

This compound has undergone extensive clinical development, with over 30 trials involving more than 2,000 patients.[6][25] These studies have evaluated its efficacy and safety in various acute and chronic pain conditions. Recent Phase 3 trials have underscored its potential as an effective analgesic.

Table 3: Summary of Key Phase II/III Clinical Trial Results for this compound

| Trial / Study | Pain Condition | Primary Endpoint | Key Outcomes & Findings | Citation(s) |

|---|---|---|---|---|

| Phase IIa | Acute Postoperative Pain (Bunionectomy) | Sum of Pain Intensity (SPI) 2-10 hours | 400 µg and 600 µg doses were more effective than placebo and morphine CR 60 mg. This compound was better tolerated than morphine. | [8] |

| Phase IIb | Chronic Low Back Pain | Change in average pain intensity | All doses (200, 400, 600 µg) showed statistically significant and clinically relevant improvements over placebo. | [26] |

| ALLEVIATE-1 (Phase 3) | Moderate-to-Severe Acute Pain (Abdominoplasty) | Pain Numeric Rating Scale (NRS) | Demonstrated a large analgesic effect compared to placebo. This compound-treated patients required significantly fewer doses of rescue medication. | [27] |

| ALLEVIATE-2 (Phase 3) | Moderate-to-Severe Acute Pain | Pain NRS Area Under the Curve (AUC₂₋₄₈) | 400 µg dose resulted in a statistically significant reduction in pain intensity compared to placebo. Generally well tolerated. | [27] |

| Human Abuse Potential (HAP) Study | N/A | Drug Liking Visual Analog Scale (VAS Emax) | Intranasal administration of a supratherapeutic dose showed statistically significant lower "drug liking" compared to oxycodone, indicating a lower potential for abuse. |[28][29] |

Conclusion

The Nociceptin/Orphanin FQ peptide receptor represents a compelling target for the development of novel analgesics. Its unique pharmacology, distinct from classical opioid receptors, provides an opportunity to address the limitations of current pain therapies. This compound, as a first-in-class dual NOP/opioid receptor agonist, exemplifies this innovative approach. By combining agonism at NOP and MOP receptors, this compound achieves potent analgesia across multiple pain modalities in both preclinical and clinical settings.[7][27] Crucially, this dual mechanism appears to confer a favorable safety profile, with a reduced risk of opioid-related side effects such as respiratory depression and abuse potential.[9][28] The comprehensive data gathered to date position this compound as a promising therapeutic candidate that could significantly advance the management of moderate-to-severe pain.

References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Innovative Pain Treatments | Tris Pharma [trispharma.com]

- 7. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Novel, First-in-Class, Strong Analgesic: Results from a Randomized Phase IIa Clinical Trial in Postoperative Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trispharma.com [trispharma.com]

- 10. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 13. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. benchchem.com [benchchem.com]

- 19. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 23. cAMP-Glo™ Assay [promega.ca]

- 24. advinus.com [advinus.com]

- 25. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]

- 26. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for this compound, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]

- 28. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 29. firstwordpharma.com [firstwordpharma.com]

A Technical Guide to the Interaction of Cebranopadol with the µ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between cebranopadol, a novel analgesic agent, and the µ-opioid peptide (MOP) receptor. This compound is a first-in-class analgesic that also demonstrates agonist activity at the nociceptin/orphanin FQ peptide (NOP) receptor.[1] This dual mechanism of action is thought to contribute to its potent analgesic effects with a potentially favorable side-effect profile compared to traditional opioid agonists.[2][3] This guide provides a comprehensive overview of its binding affinity, functional activity, and the downstream signaling pathways at the MOP receptor, supported by detailed experimental protocols and data visualizations.

Core Interaction Profile

This compound is a potent agonist at the human µ-opioid receptor, exhibiting sub-nanomolar binding affinity.[1][2] It acts as a full agonist, demonstrating comparable efficacy to the standard MOP receptor agonist DAMGO in functional assays.[2] Notably, functional studies have revealed that this compound exhibits G protein-biased signaling at the MOP receptor, with a reduced propensity for β-arrestin recruitment compared to other opioids.[1] This biased agonism may contribute to the observed reduction in typical opioid-related side effects, such as respiratory depression and physical dependence.[1]

Data Presentation: Quantitative Analysis of this compound's Opioid Receptor Profile

The following tables summarize the in vitro binding affinities and functional activities of this compound at human opioid receptors. This quantitative data allows for a direct comparison of this compound's potency and efficacy across the different opioid receptor subtypes.

Table 1: Binding Affinity of this compound at Human Opioid Receptors

| Receptor | This compound Ki (nM) |

| µ-Opioid (MOP) | 0.7 |

| Nociceptin (NOP) | 0.9 |

| κ-Opioid (KOP) | 2.6 |

| δ-Opioid (DOP) | 18 |

Data sourced from Linz et al. (2014).[2]

Table 2: Functional Activity of this compound at Human Opioid Receptors ([35S]GTPγS Binding Assay)

| Receptor | Ligand | EC50 (nM) | Relative Efficacy (%) |

| µ-Opioid (MOP) | This compound | 1.2 | 104 |

| DAMGO | 1.8 | 100 | |

| Nociceptin (NOP) | This compound | 13.0 | 89 |

| Nociceptin | 0.4 | 100 | |

| κ-Opioid (KOP) | This compound | 17 | 67 |

| U-69,593 | 11 | 100 | |

| δ-Opioid (DOP) | This compound | 110 | 105 |

| SNC-80 | 1.1 | 100 |

Data sourced from Linz et al. (2014).[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound at the µ-opioid receptor and the general workflows for the experimental protocols described in this guide.

Caption: this compound-MOP Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: GTPγS Binding Assay Workflow.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the µ-opioid receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the MOP receptor.

1. Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

-

Radioligand: [3H]DAMGO (a selective MOP receptor agonist).

-

Unlabeled ligands: this compound, DAMGO (for non-specific binding determination), and other reference compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the MOP receptor in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]DAMGO, and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]DAMGO, and a high concentration of unlabeled DAMGO (e.g., 10 µM).

-

Competitive Binding: Cell membranes, [3H]DAMGO, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]DAMGO binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the MOP receptor, providing a measure of agonist potency (EC50) and efficacy (Emax).

1. Materials:

-

Cell membranes from cells expressing the human µ-opioid receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Guanosine diphosphate (B83284) (GDP).

-

Unlabeled GTPγS (for non-specific binding).

-

This compound and reference agonists (e.g., DAMGO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

2. Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and test compounds in assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Cell membranes.

-

GDP (to ensure G-proteins are in their inactive state).

-

Varying concentrations of this compound or a reference agonist.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding) from the dose-response curve.

cAMP Accumulation Assay

This assay measures the functional consequence of MOP receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

1. Materials:

-

Whole cells (e.g., HEK293 or CHO) expressing the human µ-opioid receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

3-isobutyl-1-methylxanthine (IBMX; a phosphodiesterase inhibitor).

-

This compound and reference agonists.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

2. Procedure:

-

Cell Culture and Plating: Culture cells to an appropriate confluency and seed them in 96-well plates.

-

Pre-treatment: Pre-treat the cells with IBMX for a defined period to prevent the degradation of cAMP.

-

Agonist and Forskolin Treatment: Add varying concentrations of this compound or a reference agonist to the cells, followed by the addition of forskolin to stimulate cAMP production.

-

Incubation: Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the IC50 for the inhibition of cAMP production.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays can be utilized to study the interaction between the MOP receptor and downstream signaling partners, such as G-proteins or β-arrestin, in live cells.

1. Materials:

-

HEK293 cells.

-

Expression vectors for MOP receptor fused to a Renilla luciferase (Rluc) donor and a G-protein subunit or β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

-

Cell culture and transfection reagents.

-

Coelenterazine (B1669285) h (Rluc substrate).

-

This compound and reference ligands.

-

A microplate reader capable of detecting BRET signals.

2. Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the Rluc-tagged MOP receptor construct and the YFP-tagged G-protein or β-arrestin construct.

-

Cell Plating: Plate the transfected cells into 96-well microplates.

-

Ligand Treatment: Add varying concentrations of this compound or a reference ligand to the cells.

-

Substrate Addition: Add the Rluc substrate, coelenterazine h, to the wells.

-

BRET Measurement: Immediately measure the light emission at the Rluc wavelength (e.g., 485 nm) and the YFP wavelength (e.g., 530 nm) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 for the receptor-protein interaction.

References

- 1. Synergistic interaction between the agonism of this compound at nociceptin/orphanin FQ and classical opioid receptors in the rat spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trispharma.com [trispharma.com]

- 3. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Cebranopadol in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cebranopadol is a first-in-class analgesic agent characterized by a novel dual mechanism of action.[1] It acts as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[2][3] This unique pharmacological profile distinguishes it from traditional opioid analgesics, which primarily target MOP receptors.[3][4] The co-activation of NOP and MOP receptors is believed to provide potent analgesia across various pain states while potentially mitigating the adverse effects commonly associated with standard opioids, such as respiratory depression and a high risk of dependence.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound in rodent models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

In Vitro Pharmacology: Receptor Binding and Functional Activity

This compound's interaction with opioid and NOP receptors has been extensively characterized through in vitro assays. It demonstrates high-affinity binding and potent agonistic activity at human NOP and MOP receptors, with lower affinity and partial agonism at kappa-opioid peptide (KOP) and delta-opioid peptide (DOP) receptors.[2][6]

Data Presentation: Receptor Affinity and Efficacy

The following tables summarize the binding affinity (Ki) and functional efficacy of this compound at human opioid and NOP receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

|---|---|

| Human NOP | 0.9[6] |

| Human MOP | 0.7[6] |

| Human KOP | 2.6[6] |

| Human DOP | 18[6] |

Table 2: Functional Activity of this compound

| Receptor | EC50 (nM) | Relative Efficacy / Intrinsic Activity (%) |

|---|---|---|

| Human NOP | 13.0 | 89[6] |

| Human MOP | 1.2 | 104 (Full Agonist)[6] |

| Human KOP | 17 | 67 (Partial Agonist)[6] |

| Human DOP | 110 | 105 (Full Agonist)[6] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a representative method for determining the binding affinity (Ki) of a test compound like this compound for a target receptor (e.g., human MOP receptor).

-

Objective: To determine the Ki of the test compound by measuring its ability to displace a specific radioligand from the receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the target human receptor (e.g., MOP).

-

Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOP).

-

Test Compound: this compound at varying concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Equipment: 96-well plate, cell harvester with glass fiber filters, scintillation counter.[7]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane suspension to wells.[7]

-

Non-specific Binding: Add assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.[7]

-

Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane suspension.[7]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 120 minutes) to reach binding equilibrium.[7]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer.[7]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[7]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.[7]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Mandatory Visualization

Caption: this compound's intracellular signaling pathway.

In Vivo Pharmacology: Efficacy in Rodent Pain Models

This compound has demonstrated potent and efficacious antinociceptive and antihyperalgesic effects in a wide range of rodent models, including those for acute nociceptive, inflammatory, visceral, and chronic neuropathic pain.[8][9][10][11] Notably, it shows greater potency in models of chronic neuropathic pain compared to acute nociceptive pain.[6][11]

Data Presentation: In Vivo Efficacy

The following table summarizes the median effective dose (ED50) of this compound in various rodent pain models.

Table 3: In Vivo Efficacy (ED50) of this compound in Rodent Pain Models | Pain Model | Species | Route | ED50 (µg/kg) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acute Pain | | Tail-Flick (Nociception) | Rat | i.v. | 5.6 |[11] | | Inflammatory Pain | | Rheumatoid Arthritis (Freund's Adjuvant) | Rat | i.v. | 1.1 |[11] | | Formalin Test (Phase I) | Mouse | i.v. | 40 |[12] | | Formalin Test (Phase II) | Mouse | i.v. | 30 |[12] | | Neuropathic Pain | | Spinal Nerve Ligation (Chung Model) | Rat | i.v. | 0.5 |[11] | | Diabetic Neuropathy (Streptozotocin) | Rat | i.v. | 1.0 |[11] | | Bone Cancer Pain | Rat | i.v. | 0.9 |[11] | | Visceral Pain | | Colitis (Mustard Oil) - Allodynia | Mouse | i.v. | 2.2 |[10] | | Pancreatitis (DBTC) - Allodynia | Rat | i.v. | 0.13 |[10] |

Experimental Protocols

Hot Plate Test (Thermal Nociception)

-

Objective: To assess the response to a thermal pain stimulus, primarily measuring supraspinally organized responses.[13]

-

Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (e.g., 52-55°C), enclosed by a transparent cylinder to confine the animal.[13][14]

-

Procedure:

-

Acclimation: Allow the animal (mouse or rat) to acclimate to the testing room.

-

Baseline: Determine the baseline latency by placing the animal on the unheated plate, then on the heated plate and measuring the time until a nocifensive response (e.g., licking a hind paw, jumping) is observed.[14] A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[15]

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intravenous).

-

Testing: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the latency to respond.[9]

-

-

Data Analysis: The latency to respond is recorded. Efficacy is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

Von Frey Test (Mechanical Allodynia)

-

Objective: To measure the withdrawal threshold in response to a mechanical stimulus, a key indicator of mechanical allodynia, particularly in neuropathic pain models.

-

Apparatus: A set of calibrated von Frey filaments of varying stiffness or an electronic von Frey anesthesiometer. The animal is placed on an elevated mesh platform allowing access to the plantar surface of the paws.[16]

-

Procedure:

-

Habituation: Place the animal in an individual acrylic chamber on the mesh platform and allow it to acclimate for 15-30 minutes before testing.[17]

-

Stimulation: Apply the von Frey filament from underneath the mesh to the mid-plantar surface of the hind paw. Apply the filament with increasing force until it just begins to bend.[13] In the case of an electronic device, apply the tip with gradually increasing pressure.[18]

-

Response: A positive response is a sharp withdrawal or flinching of the paw.[16]

-

Threshold Determination: The mechanical withdrawal threshold is the minimum force required to elicit a paw withdrawal. The "up-down method" is often used with manual filaments to determine the 50% withdrawal threshold.

-

Drug Testing: After establishing a baseline threshold (often after inducing a neuropathic state), administer this compound or vehicle and re-measure the withdrawal threshold at various time points.

-

-

Data Analysis: The paw withdrawal threshold is recorded in grams. The antiallodynic effect is measured as the increase in the withdrawal threshold after drug administration compared to baseline.

Formalin Test (Tonic/Inflammatory Pain)

-

Objective: To assess the response to a continuous chemical nociceptive stimulus, modeling both acute nociceptive and tonic inflammatory pain.[19]

-

Procedure:

-

Habituation: Place the animal (typically a mouse) in a transparent observation chamber for habituation (e.g., 60 minutes) one day prior to and on the day of the experiment.[20]

-

Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the dorsal or plantar surface of a hind paw.[20][21][22]

-

Observation: Immediately after injection, return the animal to the chamber and record the cumulative time it spends licking or biting the injected paw.[21]

-

Phases of Response: The response occurs in two distinct phases:

-

Drug Testing: Administer this compound or vehicle at a predetermined time before the formalin injection.

-

-

Data Analysis: The total time spent licking/biting is recorded for both Phase I and Phase II. The analgesic effect is measured by the reduction in this response time compared to the vehicle-treated group.[21] this compound has been shown to attenuate nocifensive responses in both phases of the formalin test.[9]

Mandatory Visualization

Caption: Experimental workflow for the Von Frey test.

Dual Mechanism of Action: Therapeutic Implications

The combined agonism at NOP and MOP receptors is central to this compound's pharmacological profile. This dual action is hypothesized to create a synergistic analgesic effect while improving the safety and tolerability profile compared to conventional MOP-selective opioids.

Mandatory Visualization

Caption: this compound's dual mechanism and benefits.

Preclinical studies in rodents support this hypothesis. For instance, after repeated administration, this compound produced significantly fewer withdrawal symptoms in both mice and rats compared to morphine, indicating a lower potential for physical dependence.[23] This favorable safety profile, combined with its broad-spectrum efficacy, underscores its potential as a significant advancement in pain management.

Conclusion

The preclinical pharmacology of this compound in rodent models reveals a potent and broadly effective analgesic with a unique dual NOP/MOP agonist mechanism. In vitro data confirm its high affinity and functional activity at these target receptors. In vivo studies across a diverse range of pain models—from acute nociception to chronic neuropathic and visceral pain—demonstrate its robust, dose-dependent efficacy. The evidence suggests that by co-activating NOP and opioid pathways, this compound may offer a superior therapeutic window, providing strong pain relief with a reduced liability for the adverse effects that limit the use of traditional opioids. These findings establish a strong foundation for its continued clinical development.

References

- 1. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]

- 2. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Innovative Pain Treatments | Tris Pharma [trispharma.com]

- 5. What is this compound hemicitrate used for? [synapse.patsnap.com]

- 6. trispharma.com [trispharma.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of this compound, a dually acting nociceptin/orphanin FQ and opioid receptor agonist in mouse models of acute, tonic, and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of experimental visceral pain in rodents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological characterization of this compound a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. Hot Plate and Tail Flick Assay [bio-protocol.org]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. biomed-easy.com [biomed-easy.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Limited potential of this compound to produce opioid-type physical dependence in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Cebranopadol for Chronic Neuropathic Pain: A Technical Overview of Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic neuropathic pain, a debilitating condition arising from damage to the nervous system, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments.[1] Cebranopadol is an investigational, first-in-class analgesic agent with a novel mechanism of action, combining agonism at both the nociceptin/orphanin FQ peptide (NOP) receptor and the µ-opioid peptide (MOP) receptor.[2][3] This dual-receptor targeting is designed to provide potent analgesia comparable to traditional opioids while potentially mitigating common opioid-related adverse effects such as respiratory depression, abuse potential, and physical dependence.[4][5][6] This technical guide provides an in-depth summary of the initial preclinical and clinical findings for this compound in the context of chronic pain with a neuropathic component, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and clinical trial design.

Core Mechanism of Action: Dual NOP/MOP Receptor Agonism

This compound is a spiroindole derivative that acts as a full agonist at the MOP receptor and a potent partial agonist at the NOP receptor.[4][7] This dual activity is central to its pharmacological profile. Agonism at the MOP receptor is a well-established mechanism for potent analgesia. The concurrent activation of the NOP receptor is believed to modulate the MOP-mediated effects, contributing to a favorable safety profile.[6] Specifically, NOP receptor activation has been shown in preclinical models to counteract MOP agonist-mediated development of tolerance, addiction, and physical dependence.[5] The synergistic antinociceptive effects from co-activation of both receptors have been observed in various animal models.[5]

Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding and potent functional activity at human NOP and opioid receptors. The following table summarizes its in vitro pharmacological profile.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Relative Efficacy (%) |

| Human NOP Receptor | 0.9 | 13.0 | 89 |

| Human µ-Opioid Receptor (MOP) | 0.7 | 1.2 | 104 |

| Human κ-Opioid Receptor (KOP) | 2.6 | 17 | 67 |

| Human δ-Opioid Receptor (DOP) | 18 | 110 | 105 |

| (Data sourced from reference[8]) |

Signaling Pathway Visualization

The diagram below illustrates the dual signaling mechanism of this compound. By acting on both NOP and MOP receptors, which are G-protein coupled receptors, it modulates downstream signaling cascades to produce analgesia while mitigating typical opioid-related side effects.

Preclinical Evidence in Neuropathic Pain Models

This compound has demonstrated high potency and efficacy in a broad range of rodent models of neuropathic pain, often showing greater potency in these models compared to models of acute nociceptive pain.[8][9][10]

Experimental Protocols: Rodent Neuropathic Pain Models

A. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model (Rat):

-

Induction: Diabetes was induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ).

-

Assessment: Mechanical hypersensitivity was measured using von Frey filaments applied to the plantar surface of the hind paw. The force required to elicit a paw withdrawal response was determined.

-

Drug Administration: this compound was administered via intraplantar (i.pl.), intrathecal (i.th.), or intracerebroventricular (i.c.v.) routes to assess peripheral, spinal, and supraspinal effects, respectively.[11]

B. Chronic Constriction Injury (CCI) Model (Rat):

-

Induction: The sciatic nerve was loosely ligated at four locations to induce signs of neuropathic pain.

-

Assessment: Cold allodynia was assessed by applying a drop of acetone (B3395972) to the plantar surface of the ipsilateral hind paw and measuring the duration of the paw withdrawal response.[11]

-

Drug Administration: this compound was administered via the intraplantar (i.pl.) route to the ipsilateral and contralateral paws.[11]

C. Spinal Nerve Ligation (SNL) Model (Rat):

-

Induction: The L5 spinal nerve was tightly ligated to produce mechanical allodynia.

-

Assessment: The anti-hypersensitive activity of this compound was evaluated. Reversal of this activity was tested by pre-treatment with the selective NOP receptor antagonist J-113397 or the general opioid receptor antagonist naloxone.[8]

Quantitative Preclinical Efficacy Data

The following table summarizes the in vivo efficacy of this compound in various rat models of chronic and neuropathic pain.

| Pain Model | Administration Route | Efficacy Endpoint (ED50) |

| Diabetic Neuropathy (STZ) | Intravenous (i.v.) | 5.6 µg/kg |

| Spinal Nerve Ligation (SNL) | Intravenous (i.v.) | 2.1 µg/kg |

| Bone Cancer Pain | Intravenous (i.v.) | 2.0 µg/kg |

| Rheumatoid Arthritis | Intravenous (i.v.) | 1.1 µg/kg |

| Acute Nociceptive (Tail-Flick) | Oral (p.o.) | 25.1 µg/kg |

| (Data sourced from reference[8]) |

These results indicate that both NOP and opioid receptor agonism contribute to this compound's anti-hypersensitive activity in neuropathic pain states.[8] Studies have shown that this compound exerts potent antihyperalgesic and antiallodynic effects after peripheral, spinal, and supraspinal administration.[11]

Clinical Findings in Chronic Pain with a Neuropathic Component

Phase II clinical trials have been completed, demonstrating the efficacy and tolerability of this compound in patients with chronic pain conditions, including those with a neuropathic component.[12]

Phase II Randomized Controlled Trial in Chronic Low Back Pain (LBP)

A key study evaluated this compound in patients with moderate-to-severe chronic LBP, a condition often involving both nociceptive and neuropathic pain components.[13][14]

-

Study Design: A Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group trial.[13][14]

-

Patient Population: 677 patients with moderate-to-severe chronic low back pain, with or without a neuropathic pain component.[14]

-

Treatment Arms:

-

Duration: 2-week titration phase followed by a 12-week maintenance phase (14 weeks total).[13][14]

-

Primary Efficacy Endpoints:

-

Statistical Analysis: Analysis of covariance (ANCOVA) was used for the primary efficacy endpoints.

This compound demonstrated statistically significant and clinically relevant improvements in pain intensity compared to placebo across all dose groups.[13][14]

Responder Analysis (Week 12, Observed Cases)

| Treatment Group | ≥30% Pain Reduction | ≥50% Pain Reduction |

| Placebo | 46.1% | 27.5% |

| This compound 200 µg | 58.1% | 36.5% |

| This compound 400 µg | 62.5% | 40.6% |

| This compound 600 µg | 63.0% | 38.9% |

| Tapentadol PR 200 mg | 71.3% | 43.8% |

| (Data sourced from reference[14]) |

This compound treatment was generally safe. Treatment-emergent adverse events (TEAEs) occurred most frequently during the titration phase, and higher doses were associated with higher discontinuation rates due to TEAEs.[13][14] For patients who reached their target dose, the tolerability profile was acceptable, with the incidence rate of the most frequently reported TEAEs during the maintenance phase being ≤10%.[13][14]

Most Frequent TEAEs (Incidence >5% in any this compound group)

-

Dizziness

-

Nausea

-

Somnolence

-

Vomiting

-

Constipation

-

Headache

-

Fatigue

Notably, extensive clinical testing has suggested a favorable profile regarding serious opioid-related side effects. At equianalgesic doses, this compound caused 25% less respiratory depression than oxycodone.[15] Furthermore, human abuse potential studies in non-dependent recreational opioid users demonstrated that this compound has significantly less "likeability" at supratherapeutic doses compared to tramadol (B15222) and oxycodone.[16]

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile suitable for managing chronic pain. After oral administration of an immediate-release formulation, it has a time to maximum plasma concentration of 4–6 hours.[7] It possesses a long half-life, with a single-dose half-life of 24 hours and a steady-state half-life ranging from 62 to 96 hours, supporting a once-daily dosing regimen.[7]

Conclusion

The initial findings for this compound present a promising development in the treatment of chronic pain, including conditions with a neuropathic component. Its novel dual NOP/MOP receptor agonist mechanism is supported by a strong preclinical rationale and evidence of high potency in relevant animal models.[8][9] Phase II clinical data in patients with chronic low back pain have demonstrated significant analgesic efficacy and a manageable safety profile.[13][14] The unique pharmacology of this compound suggests a potential for a wider therapeutic window than traditional opioids, particularly with a reduced risk of respiratory depression and abuse.[9][16] As this compound advances into late-stage Phase 3 trials for various pain indications, it represents a potentially transformative therapeutic option that could address the critical unmet need for effective and safer analgesics.[17][18]

References

- 1. What is this compound hemicitrate used for? [synapse.patsnap.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Innovative Pain Treatments | Tris Pharma [trispharma.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound : a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: novel dual opioid/NOP receptor agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihyperalgesic, Antiallodynic, and Antinociceptive Effects of this compound, a Novel Potent Nociceptin/Orphanin FQ and Opioid Receptor Agonist, after Peripheral and Central Administration in Rodent Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tris Pharma Reveals New Data on this compound's Safety and Efficacy for Pain Treatment [synapse.patsnap.com]

- 16. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy this compound Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. Tris Pharma Launches Phase 3 Trials for this compound in Pain Treatment [synapse.patsnap.com]

Discovery and development history of Cebranopadol

An In-depth Technical Guide to the Discovery and Development of Cebranopadol

Introduction

This compound, also known as GRT-6005 and TRN-228, is a novel, first-in-class analgesic agent currently under late-stage clinical development for the treatment of moderate to severe acute and chronic pain.[1][2] It represents a significant innovation in pain management through its unique mechanism of action as a dual agonist of the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[3][4][5] This dual agonism is designed to provide potent analgesia comparable to traditional opioids while mitigating common and severe side effects such as respiratory depression, physical dependence, and abuse potential.[2][6][7]

Developed initially by Grünenthal GmbH, this compound is a spiroindole derivative that emerged from extensive research into molecules that could co-activate NOP and MOP receptors.[1][8][9] The rationale is based on preclinical evidence that NOP receptor activation can produce analgesia while also counteracting the adverse effects associated with MOP receptor agonism.[2][7] this compound has undergone extensive evaluation in over 33 clinical trials with more than 2,300 participants, demonstrating efficacy in various pain conditions and a favorable safety profile.[1][10] As of 2025, pivotal Phase III trials for acute pain have been successfully completed, and a New Drug Application (NDA) submission to the FDA is planned.[1][11]

This guide provides a detailed technical overview of the discovery, synthesis, preclinical pharmacology, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The discovery of this compound originated from a lead optimization program at Grünenthal aimed at identifying potent NOP and MOP receptor agonists.[12][13] The initial lead compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, showed strong efficacy in preclinical pain models but was hindered by poor pharmacokinetic properties, including very low oral bioavailability (F = 4%).[12]

Further optimization efforts focused on improving the metabolic stability and oral bioavailability of the scaffold, leading to the identification of this compound (trans-6'-fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine).[12][13]

The chemical synthesis of the this compound spiroindole backbone is notably achieved via an oxa-Pictet–Spengler reaction.[3][14][15] This key step involves the reaction of a 3-(hydroxyethyl)indole intermediate with a cyclohexanone (B45756) derivative, efficiently assembling the characteristic pyrano-indole scaffold.[14] An advantage of this synthetic route is the potential for late-stage diversification of the tertiary amine, and it preferentially generates the desired trans-diastereoisomer.[14]

Preclinical Development

Pharmacodynamics: Receptor Binding and Functional Activity

This compound is characterized by its high-affinity binding and potent agonism at both NOP and MOP receptors.[16][17] It also interacts with kappa-opioid (KOP) and delta-opioid (DOP) receptors, but with lower affinity.[1][18] This profile has been consistently demonstrated in radioligand binding and functional assays using membranes from cells expressing recombinant human or rat receptors.[18]

Table 1: this compound Receptor Binding Affinity (Ki) and Functional Activity (EC50, Intrinsic Activity) [1][9][19][20]

| Receptor | Ki (nM) | EC50 (nM) | Intrinsic Activity (%) | Reference Agonist |

|---|---|---|---|---|

| Human NOP | 0.9 | 13.0 | 89 | N/OFQ |

| Human MOP | 0.7 | 1.2 | 104 | DAMGO |

| Human KOP | 2.6 | 17.0 | 67 (Partial Agonist) | U-69,593 |

| Human DOP | 18.0 | 110.0 | 105 | DPDPE |

The dual agonism at NOP and MOP receptors initiates intracellular signaling cascades through G-protein coupling, which is central to its analgesic effect.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals revealed that this compound has a long duration of action.[8][19] Optimization from the initial lead compound significantly improved oral bioavailability.[12]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound

| Species | Route | Dose | Tmax (h) | t1/2 (h) | Oral Bioavailability (F) | Reference |

|---|---|---|---|---|---|---|

| Rat | IV | 12 µg/kg | - | - | - | [8] |

| Rat | Oral | 55 µg/kg | - | - | 13-23% | [8] |

| Rabbit | SC | 200 µg/kg | 0.25 | 3.85 | - |[8] |

Efficacy in Preclinical Pain Models

This compound has demonstrated high potency and efficacy across a broad spectrum of rodent models, including those for acute nociceptive, inflammatory, cancer, and neuropathic pain.[8][9][21] A notable characteristic is its higher potency in models of chronic neuropathic pain compared to acute nociceptive pain, which distinguishes it from classical opioids.[8][21]

Table 3: Efficacy (ED50) of this compound in Rat Pain Models [9][19]

| Pain Model | Route | ED50 (µg/kg) | Description |

|---|---|---|---|

| Tail-Flick (Acute Nociceptive) | IV | 0.5-5.6 | Measures response to a thermal stimulus. |

| Tail-Flick (Acute Nociceptive) | Oral | 25.1 | Measures response to a thermal stimulus. |

| Spinal Nerve Ligation (Neuropathic) | IV | 0.5-5.6 | Models chronic neuropathic pain. |

| Rheumatoid Arthritis (Inflammatory) | IV | 0.5-5.6 | Models chronic inflammatory pain. |

| Bone Cancer | IV | 0.5-5.6 | Models cancer-related pain. |

| Diabetic Neuropathy | IV | 0.5-5.6 | Models chronic neuropathic pain. |

Mechanistic studies confirmed that the analgesic activity involves both NOP and opioid receptor agonism, as the effects could be partially reversed by selective antagonists for either receptor system.[9][19]

Preclinical Safety Pharmacology

A key advantage of this compound observed in preclinical studies is its improved safety profile compared to traditional MOP agonists like morphine.[2][19]

-

Respiratory Depression: Unlike morphine, this compound did not cause significant respiratory depression at doses well above the analgesic range.[9][19]

-

Motor Coordination: It did not impair motor coordination in rats.[9][19]

-

Tolerance: The development of analgesic tolerance was significantly delayed compared to an equi-analgesic dose of morphine.[9][19]

-

Gastrointestinal Effects: Effects on gut motility were observed only at doses higher than those required for antinociception, suggesting a wider therapeutic window.[12]

This favorable profile is attributed to the co-activation of NOP receptors, which counteracts some of the opioid-related side effects.[2]

Clinical Development

This compound has undergone extensive clinical evaluation for various acute and chronic pain conditions.[1]

Clinical Pharmacokinetics

In humans, this compound administered as an immediate-release oral formulation exhibits pharmacokinetic properties suitable for once-daily dosing in chronic pain management.[16][22] It is characterized by a relatively late time to maximum plasma concentration and a long half-life.[16][22]

Table 4: Summary of Clinical Pharmacokinetic Parameters in Humans (Oral IR Formulation) [1][16][22][23]

| Parameter | Value | Description |

|---|---|---|

| Tmax (Time to Peak Concentration) | 4–6 hours | Time to reach maximum plasma concentration. |

| Single Dose Half-life (t1/2) | ~24 hours | Elimination half-life after a single dose. |

| Steady State Half-life (t1/2) | 62–96 hours | Terminal phase half-life at steady state. |

| Time to Reach Steady State | ~2 weeks | Time to achieve stable plasma concentrations. |

| Accumulation Factor | ~2 | Fold-accumulation with once-daily dosing. |

| Peak-Trough Fluctuation | 70–80% | Low fluctuation in plasma levels over a dosing interval. |

Clinical Efficacy and Safety

Phase II clinical trials have demonstrated the efficacy and good tolerability of this compound in patients with chronic low back pain, painful diabetic peripheral neuropathy, and cancer-related pain.[2][5][24]

As of early 2025, the Phase III program for moderate-to-severe acute pain is complete.[11]

-

ALLEVIATE-1 (NCT06545097): This trial successfully evaluated the analgesic efficacy of this compound in patients following abdominoplasty surgery, meeting its primary endpoint of significant pain reduction compared to placebo.[6][10][25]

-

ALLEVIATE-2 (NCT06423703): This study in patients undergoing bunionectomy also met its primary endpoint, demonstrating statistically significant pain reduction versus placebo.[11][25]

Human Abuse Potential

Addressing the critical issue of opioid abuse, specific human abuse potential (HAP) studies have been conducted. These studies showed that this compound has a significantly lower "drug liking" score compared to oxycodone and tramadol, both orally and intranasally.[26] This reduced abuse potential is a cornerstone of its development, attributed to the NOP receptor activation mitigating the rewarding effects of MOP agonism.[26]

Corporate Development and Current Status

The development rights for this compound have transitioned through several companies. Originally discovered and developed by Grünenthal, U.S. and Canadian rights were acquired by Depomed (now Assertio Therapeutics) in 2015.[1] Subsequently, Park Therapeutics acquired worldwide rights in 2020, followed by an acquisition by Tris Pharma in 2021.[1]

Tris Pharma is currently advancing the development of this compound.[1] Following the successful completion of the Phase III acute pain program, the company plans to submit an NDA to the FDA in 2025.[1][11] The FDA has also granted Fast Track Designation to this compound for chronic low back pain.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A diastereoselective synthesis of this compound, a novel analgesic showing NOP/mu mixed agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Phase 3 Trials Show Promising Results [healthesystems.com]

- 7. Innovative Pain Treatments | Tris Pharma [trispharma.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating this compound, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]

- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 12. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: this compound - PMC [pmc.ncbi.nlm.nih.gov]